5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride is a compound that features a pyrrolidinone ring fused with an oxadiazole moiety
Preparation Methods
The synthesis of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is then attached to the oxadiazole moiety through a series of reactions involving amination and cyclization.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride include other pyrrolidinone and oxadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrrolidinone Derivatives: These compounds are known for their diverse biological activities, including anticonvulsant and anticancer properties.
Oxadiazole Derivatives: These compounds are studied for their antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4;/h4H,1-3,8H2,(H,9,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKHIKCCFDDLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-96-8 |
Source
|
Record name | 2-Pyrrolidinone, 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674389-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.